tert-butyl N-[(5S)-5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-[methoxy(methyl)carbamoyl]pentyl]carbamate
Overview
Description
Tert-butyl N-[(5S)-5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-[methoxy(methyl)carbamoyl]pentyl]carbamate is a useful research compound. Its molecular formula is C28H37N3O6 and its molecular weight is 511.6 g/mol. The purity is usually 95%.
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Biological Activity
tert-butyl N-[(5S)-5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-[methoxy(methyl)carbamoyl]pentyl]carbamate, often referred to as Fmoc-Lys(Alloc)-OH, is a compound of significant interest in medicinal chemistry and biochemistry. Its structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, positions it as a versatile building block for peptide synthesis and modification. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C26H32N2O6
- Molecular Weight : 464.55 g/mol
- CAS Number : 146803-44-3
- IUPAC Name : this compound
The biological activity of this compound is largely attributed to its ability to interact with various biochemical pathways:
- Protein Synthesis : The Fmoc group allows for selective protection of amino acids during peptide synthesis, facilitating the formation of complex peptides that can modulate biological processes.
- Cell Signaling Pathways : Research indicates that compounds with similar structures can influence pathways such as MAPK/ERK and PI3K/Akt, which are critical in cell proliferation and survival .
- Neuronal Signaling : The compound may interact with neurotransmitter receptors, potentially affecting neuronal signaling pathways .
Biological Activity and Applications
The biological implications of this compound are diverse:
- Anticancer Properties : Some studies suggest that similar Fmoc-protected compounds can induce apoptosis in cancer cells by activating specific signaling pathways .
- Antimicrobial Activity : The compound has shown potential against various pathogens, including bacteria and viruses, indicating its role in developing new antimicrobial agents .
Case Studies
- Peptide Synthesis : In a study focusing on peptide-based drug delivery systems, researchers utilized this compound as a key intermediate in synthesizing targeted delivery peptides. These peptides demonstrated enhanced stability and bioavailability in vivo .
- Cancer Research : Another study explored the use of this compound in formulating peptide conjugates for targeted cancer therapy. The conjugates exhibited selective cytotoxicity towards tumor cells while sparing normal cells, highlighting the therapeutic potential of the compound in oncological applications .
Comparative Analysis
The following table summarizes the biological activities associated with this compound compared to other related compounds:
Compound Name | Anticancer Activity | Antimicrobial Activity | Peptide Synthesis |
---|---|---|---|
tert-butyl N-[(5S)-... | Moderate | Yes | Yes |
Fmoc-Lys(Alloc)-OH | High | Moderate | Yes |
Fmoc-Glu(OtBu)-OH | Moderate | Yes | Yes |
Properties
IUPAC Name |
tert-butyl N-[(5S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[methoxy(methyl)amino]-6-oxohexyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N3O6/c1-28(2,3)37-26(33)29-17-11-10-16-24(25(32)31(4)35-5)30-27(34)36-18-23-21-14-8-6-12-19(21)20-13-7-9-15-22(20)23/h6-9,12-15,23-24H,10-11,16-18H2,1-5H3,(H,29,33)(H,30,34)/t24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNBCRCLRNUISP-DEOSSOPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)N(C)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N(C)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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